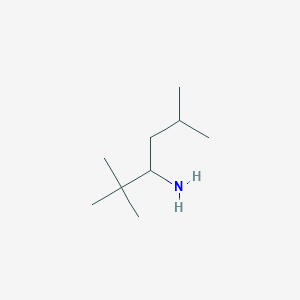
2,2,5-Trimethylhexan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethylhexan-3-amine is an organic compound with the molecular formula C9H21N. It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethylhexan-3-amine typically involves the alkylation of a suitable amine precursor. One common method is the reductive amination of 2,2,5-trimethylhexan-3-one using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out under mild conditions, with the temperature maintained at room temperature to avoid side reactions.
Industrial Production Methods
In industrial settings, this compound can be produced through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,5-Trimethylhexan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield secondary or primary amines, depending on the reducing agent and conditions used.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature.
Substitution: Alkyl halides, acid chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines, depending on the reactants used.
Aplicaciones Científicas De Investigación
2,2,5-Trimethylhexan-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,5-Trimethylhexan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with these targets, modulating their activity. In biochemical assays, the compound can act as a ligand, binding to specific sites on proteins and altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethylpentan-3-amine
- 2,2,6-Trimethylheptan-3-amine
- 2,2,5-Trimethylhexan-2-amine
Uniqueness
2,2,5-Trimethylhexan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H21N |
|---|---|
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
2,2,5-trimethylhexan-3-amine |
InChI |
InChI=1S/C9H21N/c1-7(2)6-8(10)9(3,4)5/h7-8H,6,10H2,1-5H3 |
Clave InChI |
IBHYHGVDWZMMOH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H-Spiro[[1,3]dioxolane-2,7'-phenanthro[1,2-b]furan]](/img/structure/B13154072.png)






![1-(Furan-2-yl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13154111.png)






